2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile
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Overview
Description
2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is a chemical compound with the molecular formula C9H7Br2NO2 and a molecular weight of 320.97 g/mol . It is characterized by the presence of bromine, ethoxy, hydroxy, and nitrile functional groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile typically involves the bromination of 5-ethoxy-4-hydroxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxy group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the hydroxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the molecular interactions and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-4-hydroxybenzonitrile
- 2,3-Dibromo-5-methoxy-4-hydroxybenzonitrile
- 2,3-Dibromo-5-ethoxybenzonitrile
Uniqueness
2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOYUMYOZXEHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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